4-氯-6-(甲硫基)喹唑啉

描述

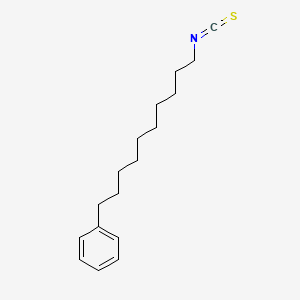

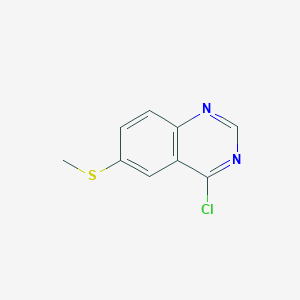

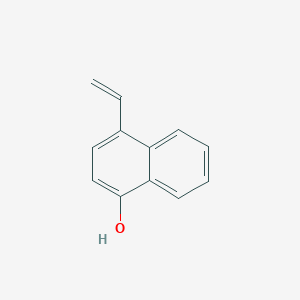

“4-Chloro-6-(methylthio)quinazoline” is an organic compound with a molecular weight of 210.68 g/mol. It has the molecular formula C9H7ClN2S .

Synthesis Analysis

Quinazoline derivatives have drawn attention in synthesis and bioactivities research due to their significant biological activities . The synthetic methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .

Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The structure–activity relationship study explained that the highest activity was obtained by the compound with diethyl substitution, while aromatic and alicyclic amine substitution decreased analgesic activity .

Chemical Reactions Analysis

Quinazoline derivatives have been used as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . Yin et al. studied the [3 + 2] cycloaddition reaction between the quinazoline 3-oxides and various alkene derivatives .

Physical And Chemical Properties Analysis

The empirical formula of “4-Chloro-6-(methylthio)quinazoline” is C9H7ClN2S . It has a molecular weight of 210.68 g/mol.

科学研究应用

1. 药理特性和治疗益处

4-氯-6-(甲硫基)喹唑啉因其药理特性而受到探索,特别是作为组胺 H4 受体反向激动剂。该受体与各种过敏和炎症反应有关。Smits 等人 (2008) 的一项研究发现,含有喹唑啉的 H4R 化合物显示出作为人类 H4R 反向激动剂的潜力,并具有对人类组胺 H1 受体的亲和力。这些化合物(包括 6-氯衍生物)由于其独特的受体结合特性,可以在过敏和炎症治疗中提供双重作用 (Smits 等人,2008)。

2. 抗炎和抗菌应用

4-氯-6-(甲硫基)喹唑啉衍生物的修饰已针对抗菌、镇痛和抗炎特性进行了研究。Dash 等人 (2017) 合成了一系列喹唑啉-4-酮/4-硫酮衍生物,展示了显着的抗菌、镇痛和抗炎活性。这项研究表明 4-氯-6-(甲硫基)喹唑啉在开发针对微生物疾病和炎症疾病的治疗方法中具有相关性 (Dash 等人,2017)。

3. 抗癌潜力

4-氯-6-(甲硫基)喹唑啉衍生物在抗癌研究中显示出潜力。Noolvi 和 Patel (2013) 合成了 2,3,7-三取代喹唑啉衍生物,并展示了它们对在癌症治疗策略中至关重要的 EGFR 酪氨酸激酶的有效性。这项研究表明 4-氯-6-(甲硫基)喹唑啉在开发新的抗肿瘤剂中的作用 (Noolvi & Patel,2013)。

4. 化学合成和改性

4-氯-6-(甲硫基)喹唑啉的化学合成和改性一直是人们感兴趣的主题,用于创建具有各种应用的衍生物。Smith 等人 (2005) 描述了 2-烷基-4-(甲硫基)喹唑啉的锂化和侧链取代,突出了该化合物在合成一系列衍生物方面的多功能性 (Smith 等人,2005)。

作用机制

Target of Action

4-Chloro-6-(methylthio)quinazoline is a quinazoline derivative, which has been found to have significant biological activities . The primary target of this compound is the RNA-dependent RNA polymerase (RdRp) of the Bovine Viral Diarrhea Virus (BVDV) . The RdRp structure comprises the fingers, palm, and thumb domains. The compound interacts with residues R295, Y289, and V306 in the fingers domain, and Y674 and E675 in the thumb domain .

Mode of Action

The compound interacts with its targets, leading to changes in the viral replication process. It binds to a pocket located in the fingers and thumb domains in BVDV RdRp . This interaction with R295 in the fingertip domain of the polymerase provides a possible explanation for its mode of action .

Biochemical Pathways

The biochemical pathways affected by 4-Chloro-6-(methylthio)quinazoline are primarily related to the replication of the BVDV. By interacting with the RdRp, the compound inhibits the replication of the viral genome . This leads to downstream effects such as the reduction of viral load and the inhibition of virus replication .

Result of Action

The result of the action of 4-Chloro-6-(methylthio)quinazoline is the inhibition of BVDV replication. By interacting with the RdRp, it prevents the replication of the viral genome, thereby reducing the viral load . This leads to a decrease in the severity of the infection and aids in the recovery of the infected organism.

安全和危害

未来方向

Quinazoline is an essential scaffold, known to be linked with various biological activities . This diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

属性

IUPAC Name |

4-chloro-6-methylsulfanylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c1-13-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMNIOBPSAXMMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=CN=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401295799 | |

| Record name | 4-Chloro-6-(methylthio)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155960-93-3 | |

| Record name | 4-Chloro-6-(methylthio)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155960-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(methylthio)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Azaspiro[2.5]octane-1,6-dicarboxylic acid, 1-ethyl 6-(phenylmethyl) ester, (1S)-](/img/structure/B3187472.png)

![Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate](/img/structure/B3187499.png)